Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate
Description
Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate is a nitro-substituted benzofuran derivative with the molecular formula C11H9NO5. The compound features a benzofuran core substituted with a methyl group at position 3, a nitro group at position 5, and a methyl ester at position 2 (Figure 1). Its structural uniqueness lies in the combination of electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its physicochemical properties and reactivity. While direct data on its density, melting point, or boiling point are unavailable in the provided evidence, its molecular weight is 247.20 g/mol (calculated from formula). The nitro group enhances stability but may reduce solubility in polar solvents, while the methyl ester contributes to lipophilicity .
Structure
3D Structure
Properties
CAS No. |
104862-12-6 |
|---|---|
Molecular Formula |
C11H9NO5 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
methyl 3-methyl-5-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H9NO5/c1-6-8-5-7(12(14)15)3-4-9(8)17-10(6)11(13)16-2/h3-5H,1-2H3 |
InChI Key |
LSWHLFZARMRMQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-methyl-5-nitrobenzofuran-2-carboxylate generally follows these key stages:
- Nitration of substituted hydroxybenzaldehydes or benzofurans to introduce the nitro group at the 5-position.
- Esterification or formation of benzofuran-2-carboxylate esters via reaction with haloacetates or acid chlorides.
- Cyclization reactions to form the benzofuran core.
- Methylation or introduction of methyl substituents at the 3-position on the benzofuran ring.
Detailed Preparation Methods
Nitration of Hydroxybenzaldehyde Precursors
A common starting material is 2-hydroxy-3-methylbenzaldehyde or related analogues. Nitration is carried out using concentrated nitric acid in acetic acid solution, which selectively introduces the nitro group at the 5-position relative to the hydroxy substituent.
Formation of Benzofuran-2-carboxylate Esters
The benzofuran-2-carboxylate framework is typically constructed by reacting hydroxybenzaldehyde derivatives with haloacetates such as ethyl chloroacetate or methyl chloroacetate in the presence of a base like anhydrous potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).
Heating a mixture of the hydroxybenzaldehyde (0.05 mol), methyl chloroacetate (0.05 mol), and potassium carbonate (0.075 mol) in dry DMF at 92–94°C for 4 hours results in the formation of methyl 2-(2-formyl-4-nitrophenoxy)acetate intermediates.
Subsequent heating of these intermediates with potassium carbonate in DMF promotes intramolecular cyclization to yield the benzofuran-2-carboxylate esters.
Cyclization to Benzofuran Core
Cyclization is achieved by base-induced intramolecular nucleophilic substitution, where the phenolic oxygen attacks the ester side chain, forming the benzofuran ring.
Nitration of Benzofuran Esters
In some synthetic routes, nitration is performed on the benzofuran ester directly to introduce the nitro group at the 5-position.
- Nitration can be carried out using nitric acid under controlled conditions to avoid over-nitration or decomposition.
Representative Reaction Scheme and Conditions
Alternative Synthetic Routes and Catalysts
Acylation and subsequent cyclization: Some patents describe acylation of 2-(2-hydroxy-5-nitrophenyl)-1-aryl-ethanones with acid chlorides followed by base treatment and acid-mediated cyclization to form benzofuran derivatives.
Reduction and substitution steps: Nitro groups can be reduced to amines using catalysts such as palladium on carbon under hydrogen atmosphere, followed by further functionalization.
Use of various solvents and catalysts: Polar aprotic solvents like DMF, ester solvents, or alcohols are frequently used, with bases such as potassium carbonate or organic amines facilitating esterification and cyclization.
Research Findings and Notes
The nitration step is highly selective when performed on hydroxybenzaldehydes, yielding predominantly 5-nitro substitution due to directing effects of hydroxy and methyl groups.
The cyclization step requires careful control of temperature and base equivalents to maximize yield and minimize side reactions.
Reduction of nitrobenzofuran esters to corresponding amines can be efficiently achieved using palladium catalysts under hydrogen pressure, which is useful for further derivatization.
Attempts at one-pot synthesis combining nitration, esterification, and cyclization often result in lower yields or incomplete reactions, suggesting stepwise synthesis is preferred.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Nitration | 100% HNO3 in AcOH, room temp to reflux | Selective 5-nitro substitution |
| Esterification | Methyl chloroacetate, K2CO3, DMF, 92–94°C | Efficient formation of phenoxyacetate ester |
| Cyclization | K2CO3, DMF, 92–94°C, 4 h | Intramolecular ring closure to benzofuran |
| Methylation (optional) | Methyl iodide, base, solvent | For 3-position methyl group introduction |
| Reduction of nitro | Pd/C, H2 gas, methanol or EtOAc | For conversion to amine derivatives |
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 5-position undergoes reduction to yield primary amines or intermediates for further functionalization.
| Reagents/Conditions | Products | Mechanistic Notes | References |
|---|---|---|---|
| H₂ (1–3 atm) with Pd/C (10% w/w) | 5-Amino-3-methylbenzofuran-2-carboxylate | Catalytic hydrogenation proceeds via nitroso and hydroxylamine intermediates. | |
| SnCl₂ in HCl (reflux, 4–6 h) | 5-Amino derivative | Acidic conditions facilitate electron transfer, reducing -NO₂ to -NH₂. | |
| Fe/HCl (aqueous ethanol, 50°C) | Partially reduced hydroxylamine products | Incomplete reduction under mild conditions; yields depend on reaction time. |
Key Findings :
-
Palladium-catalyzed hydrogenation achieves >90% conversion under mild conditions.
-
SnCl₂ reduction requires stoichiometric HCl to prevent side reactions (e.g., ester hydrolysis).
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form carboxylic acid derivatives, critical for further derivatization.
| Reagents/Conditions | Products | Reaction Efficiency | References |
|---|---|---|---|
| NaOH (10% aq.) in MeOH (reflux, 6 h) | 3-Methyl-5-nitrobenzofuran-2-carboxylic acid | Complete hydrolysis confirmed by IR loss of ester carbonyl peak. | |
| H₂SO₄ (conc.)/H₂O (reflux, 8 h) | Carboxylic acid | Acidic conditions slow hydrolysis but prevent nitro group side reactions. |
Spectroscopic Validation :
-
Post-hydrolysis, shows disappearance of the methyl ester singlet at δ 3.98 ppm.
-
IR spectroscopy confirms carboxylic acid formation (broad O-H stretch at 2500–3000 cm⁻¹).
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring allows substitution at the nitro-activated positions.
| Reagents/Conditions | Products | Position | Yield | References |
|---|---|---|---|---|
| NH₃ (gas) in DMF (100°C, 12 h) | 5-Amino-3-methylbenzofuran-2-carboxylate | C5 | 65% | |
| KSCN/CuSO₄ (reflux, 8 h) | 5-Thiocyano derivative | C5 | 48% |
Mechanistic Insight :
-
Nitro groups activate the ring via electron withdrawal, directing nucleophiles to meta and para positions relative to itself.
-
Steric hindrance from the 3-methyl group limits substitution at adjacent positions.
Electrophilic Substitution
Limited by the deactivating nitro group, electrophilic reactions occur under strongly acidic conditions.
| Reagents/Conditions | Products | Position | Yield | References |
|---|---|---|---|---|
| HNO₃/H₂SO₄ (0°C, 2 h) | 5-Nitro-7-nitroso derivative (minor) | C7 | <10% | |
| Br₂ in CHCl₃ (FeBr₃ catalyst, 40°C) | 7-Bromo-5-nitro compound | C7 | 32% |
Challenges :
-
Nitro groups deactivate the ring, requiring harsh conditions and leading to low yields.
-
Competing side reactions (e.g., oxidation) are observed with halogens .
Ring-Opening Reactions
Under extreme conditions, the benzofuran ring undergoes cleavage.
| Reagents/Conditions | Products | Mechanism | References |
|---|---|---|---|
| H₂O₂ (30%) in AcOH (reflux, 24 h) | Dicarboxylic acid derivatives | Oxidative cleavage of the furan oxygen bridge. | |
| Ozone (O₃) in CH₂Cl₂ (-78°C) | Fragmented nitroketones | Ozonolysis followed by reductive workup. |
Applications :
-
Ring-opening products serve as intermediates for synthesizing polyfunctional aliphatic compounds.
Functional Group Interconversion
The ester group participates in classic carbonyl chemistry.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Transesterification | EtOH/H₂SO₄ (reflux, 6 h) | Ethyl 3-methyl-5-nitrobenzofuran-2-carboxylate | |
| Amidation | NH₃/MeOH (high pressure, 12 h) | 3-Methyl-5-nitrobenzofuran-2-carboxamide |
Scientific Research Applications
Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Its derivatives are studied for their potential biological activities, including anti-tumor and antibacterial properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-methyl-5-nitrobenzofuran-2-carboxylate is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways . For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate and related benzofuran/heterocyclic derivatives:
Hydrogen Bonding and Crystallinity
The nitro and ester groups in this compound may participate in hydrogen bonding, influencing crystal packing.
Biological Activity
Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate is a benzofuran derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-tumor, antibacterial, and anti-inflammatory properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H9N1O5
- Molecular Weight : 235.19 g/mol
- Structure : The compound features a nitro group and a carboxylate moiety, which are pivotal for its biological activity.
The biological activities of this compound can be attributed to its interaction with various cellular targets:
- Targeting Cellular Pathways : Benzofuran derivatives often influence multiple biochemical pathways, leading to changes in cell proliferation and apoptosis. They can modulate signaling pathways related to inflammation and cancer progression .
- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which help in mitigating oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases .
Antitumor Activity
Research indicates that benzofuran derivatives, including this compound, possess notable anti-cancer properties:
- Inhibition of Cancer Cell Growth : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antibacterial Activity
The compound has also shown promising antibacterial effects:
- In vitro Studies : this compound was tested against several bacterial strains, demonstrating significant inhibitory activity. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, and this compound exhibits anti-inflammatory properties:
- Cytokine Modulation : It has been reported to reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models .
Research Findings and Case Studies
Q & A
Q. What are the common synthetic routes for Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step pathways, such as cyclization of substituted benzofuran precursors followed by nitration and esterification. For example, analogous benzofuran derivatives are synthesized via coupling reactions using palladium catalysts or acid-mediated cyclization . Optimization includes controlling temperature during nitration (0–5°C to prevent by-products) and using anhydrous conditions for esterification. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign signals by comparing with analogous benzofuran derivatives (e.g., methyl groups at δ ~2.3 ppm, nitro groups deshield aromatic protons) .
- IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns .
Cross-validate data with computational tools (e.g., Gaussian for NMR chemical shift prediction) to resolve ambiguities.
Advanced Research Questions
Q. How can researchers resolve discrepancies between observed and theoretical spectral data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR peak shifts) often arise from conformational flexibility or solvent effects. Strategies include:
- Variable Temperature NMR : Probe dynamic processes (e.g., ring puckering in benzofuran) .
- Density Functional Theory (DFT) : Calculate optimized geometries and compare with experimental data .
- X-ray Crystallography : Validate absolute configuration if single crystals are obtainable .
Q. What strategies are recommended for successful single-crystal X-ray diffraction analysis of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from dichloromethane/hexane mixtures.
- Data Collection : Employ synchrotron radiation for high-resolution data if crystals are small.
- Structure Refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered nitro or ester groups .
- Visualization : Generate ORTEP diagrams via ORTEP-3 to assess thermal ellipsoids and validate molecular geometry .
Q. How can computational methods assist in predicting the reactivity or stability of this compound?
- Methodological Answer :
- Reactivity Prediction : Use DFT to calculate Fukui indices for electrophilic/nucleophilic sites (e.g., nitro group as an electron-withdrawing moiety) .
- Stability Studies : Perform molecular dynamics simulations to assess hydrolysis susceptibility of the ester group under varying pH .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
Data Contradiction Analysis Example
- Case Study : In the synthesis of analogous benzofuran-quinoline hybrids, IR spectra showed unexpected carbonyl stretches due to keto-enol tautomerism. Resolution involved pH-dependent NMR experiments and X-ray confirmation of the dominant tautomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
